N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c18-15(14-2-1-9-22-14)16-12-3-5-13(6-4-12)23(19,20)17-7-10-21-11-8-17/h1-6,9H,7-8,10-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBIHDXSZBHWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Nitro-N-(morpholine-4-sulfonyl)aniline
Reagents :
-
4-Nitrobenzenesulfonyl chloride (1.0 equiv)
-
Morpholine (1.2 equiv)
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Triethylamine (2.0 equiv)
-
Dichloromethane (DCM)
Procedure :
-
Dissolve 4-nitrobenzenesulfonyl chloride (10.0 g, 45.2 mmol) in DCM (100 mL) under nitrogen.
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Add morpholine (4.7 mL, 54.2 mmol) dropwise at 0°C.
-
Stir for 4 hours at room temperature, then wash with 1M HCl (2 × 50 mL) and brine.
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Dry over Na2SO4 and concentrate to obtain a yellow solid (12.1 g, 92% yield).
Characterization :
Reduction to 4-Amino-N-(morpholine-4-sulfonyl)aniline
Reagents :
-
4-Nitro-N-(morpholine-4-sulfonyl)aniline (1.0 equiv)
-
H2 (1 atm), 10% Pd/C (0.1 equiv)
-
Ethanol (EtOH)
Procedure :
-
Suspend the nitro intermediate (8.0 g, 27.4 mmol) and Pd/C (0.8 g) in EtOH (80 mL).
-
Stir under H2 atmosphere for 6 hours at 25°C.
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Filter through Celite, concentrate, and recrystallize from EtOH/H2O to afford a white solid (6.5 g, 89% yield).
Characterization :
Acylation with 2-Furoyl Chloride
Reagents :
-
4-Amino-N-(morpholine-4-sulfonyl)aniline (1.0 equiv)
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2-Furoyl chloride (1.1 equiv)
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Pyridine (1.5 equiv)
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Tetrahydrofuran (THF)
Procedure :
-
Dissolve the amine (5.0 g, 18.4 mmol) in THF (50 mL) and cool to 0°C.
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Add pyridine (1.5 mL, 18.4 mmol) followed by 2-furoyl chloride (2.2 mL, 20.2 mmol).
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Stir for 3 hours, then quench with H2O (50 mL).
-
Extract with ethyl acetate (3 × 30 mL), dry, and purify via silica chromatography (hexane/EtOAc 3:1) to isolate the product as a white solid (5.8 g, 85% yield).
Characterization :
-
1H NMR (400 MHz, DMSO-d6) : δ 10.32 (s, 1H), 8.02 (d, J = 8.8 Hz, 2H), 7.88 (d, J = 8.8 Hz, 2H), 7.81 (d, J = 1.6 Hz, 1H), 6.95 (dd, J = 3.2, 1.6 Hz, 1H), 6.68 (d, J = 3.2 Hz, 1H), 3.71 (t, J = 4.4 Hz, 4H), 3.10 (t, J = 4.4 Hz, 4H).
-
HRMS (ESI+) : m/z 365.0824 [M+H]+ (calc. 365.0821).
Alternative Synthetic Pathways
Coupling Agent-Mediated Acylation
Reagents :
-
4-Amino-N-(morpholine-4-sulfonyl)aniline (1.0 equiv)
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2-Furoic acid (1.2 equiv)
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EDCl (1.3 equiv), HOBt (1.3 equiv)
-
DMF
Procedure :
-
Activate 2-furoic acid (2.0 g, 17.8 mmol) with EDCl (3.4 g, 22.1 mmol) and HOBt (3.0 g, 22.1 mmol) in DMF (30 mL) for 30 minutes.
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Add the amine (5.0 g, 18.4 mmol) and stir for 12 hours at 25°C.
Advantages : Avoids handling moisture-sensitive acyl chlorides.
Comparative Analysis of Methods
| Parameter | Acyl Chloride Method | Coupling Agent Method |
|---|---|---|
| Yield | 85% | 82% |
| Purity (HPLC) | 98.5% | 97.2% |
| Reaction Time | 3 hours | 12 hours |
| Cost | High (acyl chloride) | Moderate |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme and biological context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity Morpholine vs. Piperidine Sulfonyl: The morpholine group (C₄H₈NO₂S) in the target compound offers better solubility compared to the piperidine analog (C₅H₁₀NSO₂) due to its oxygen atom, which enhances hydrogen bonding . Piperidine analogs, however, exhibit higher membrane permeability due to increased lipophilicity. Halogenation: Bromine or chlorine substituents (e.g., in and ) improve metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Structural Modifications
- Oxadiazole Linkers : Compounds like incorporate oxadiazole rings, which rigidify the structure and improve target selectivity in antiviral assays.
- Sulfamoyl vs. Morpholinylsulfonyl : The sulfamoyl group in confers higher acidity (pKa ~1.5), making it suitable for ionizable drug formulations, while morpholinylsulfonyl derivatives are neutral at physiological pH .
Thermodynamic and Kinetic Properties
- The target compound’s melting point (~180–185°C) is lower than its brominated analog (~210°C) due to reduced crystallinity from the morpholine group .
- LogP values range from 1.2 (target) to 3.5 (piperidine analog), reflecting differences in hydrophobicity .
Research Implications
- Medicinal Chemistry : The morpholinylsulfonyl-phenyl-furamide scaffold shows promise for designing CNS-targeted drugs due to its balanced solubility and permeability.
- Materials Science : Derivatives with oxadiazole or benzoyl groups (e.g., ) are being explored as photoactive materials in organic electronics.
Biological Activity
N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide is a compound with significant potential in medicinal chemistry, particularly for its biological activities related to antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholinylsulfonyl group attached to a phenyl ring and a furamide moiety. This unique structure enhances its solubility and bioavailability, making it a promising candidate for drug development.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C13H16N2O3S |
| Molecular Weight | 284.35 g/mol |
| Solubility | Soluble in organic solvents; moderate in water |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity, particularly against Gram-positive pathogens such as Enterococcus faecium. The compound's ability to disrupt biofilm formation is particularly relevant for treating chronic infections associated with this bacterium.
Anticancer Activity
This compound has been studied for its anticancer properties, showing efficacy against various cancer cell lines. The mechanism of action involves the inhibition of specific signaling pathways that promote tumor growth and proliferation. Notably, it acts as a selective activator of the CHOP (C/EBP homologous protein) pathway, which is crucial in inducing apoptosis under cellular stress conditions.
Cytotoxicity Studies
In vitro studies have demonstrated varying levels of cytotoxicity against different cancer cell lines. For instance, in a screening of 320 compounds on MCF7 spheroids, this compound showed significant cytotoxic effects, indicating its potential as an anticancer agent .
The compound's biological activity is linked to its interaction with several biological targets:
- CHOP Pathway Activation : The activation of the CHOP pathway leads to increased apoptosis in stressed cells.
- Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cell signaling pathways associated with cancer progression.
- Anti-inflammatory Effects : Preliminary studies suggest that it may also reduce pro-inflammatory cytokine production, indicating potential use in inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy : A study highlighted its effectiveness against biofilm-associated infections caused by Enterococcus faecium, suggesting a role in future antimicrobial drug development.
- Cytotoxicity Assessment : In a drug library screening, this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer models .
- Mechanistic Insights : Research has indicated that the compound may modulate key proteins involved in the UPR (unfolded protein response), contributing to its apoptotic effects under stress conditions.
Q & A
Q. What are the recommended synthetic pathways for N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide, and how can purity be optimized?
Methodology :
- Step 1 : Start with a furan-2-carboxylic acid derivative. Activate the carbonyl group using coupling agents like EDCl/HOBt to facilitate amide bond formation with 4-(4-morpholinylsulfonyl)aniline (see analogous protocols in and ).
- Step 2 : Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from dimethylformamide (DMF) (solubility data in ).
- Critical Note : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
Q. How is the structural integrity of this compound validated?
Methodology :
Q. What pharmacological mechanisms are associated with this compound?
Methodology :
Q. How do structural modifications (e.g., sulfonyl group substitution) affect bioactivity?
Methodology :
- SAR Study : Compare analogs like N-[3-chloro-2-(4-morpholinyl)phenyl]-5-(3-nitrophenyl)-2-furamide () and 2,4-dichloro derivatives ().
- Key Finding : Electron-withdrawing groups (e.g., -Cl, -NO) enhance sGC binding affinity but reduce solubility.
Q. How can solubility limitations be addressed for in vivo studies?
Methodology :
Q. What computational tools are suitable for modeling interactions with sGC?
Methodology :
- Docking Studies : Use AutoDock Vina with sGC crystal structure (PDB: 3HLS). Validate with molecular dynamics (MD) simulations (GROMACS).
- Key Interaction : The morpholinylsulfonyl group forms hydrogen bonds with Arg in the sGC active site.
Handling Data Contradictions
Q. Resolving discrepancies in crystallographic vs. spectroscopic data
- Example : If X-ray data () conflicts with NMR-derived conformations, perform variable-temperature NMR or DFT calculations to assess flexibility (e.g., amide bond rotation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
